

# Application of 2-(4-Methyl-1-piperazinyl)aniline Derivatives in Agrochemical Formulations

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## Compound of Interest

Compound Name: 2-(4-Methyl-1-piperazinyl)aniline

Cat. No.: B062419

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## Introduction

**2-(4-Methyl-1-piperazinyl)aniline** and its derivatives are versatile chemical intermediates that have found applications in various fields, including the development of agrochemicals. The inherent biological activity of the piperazine ring, coupled with the reactivity of the aniline group, makes these compounds valuable building blocks for the synthesis of novel pesticides. Research has demonstrated their potential in creating active ingredients for formulations targeting a range of agricultural pests. Specifically, derivatives of substituted anilines and piperazines have shown significant promise in the development of fungicides and acaricides, contributing to enhanced crop protection and improved yields.<sup>[1]</sup> This document provides detailed application notes and protocols based on the synthesis and evaluation of such agrochemical compounds.

## Application as Acaricide Intermediates

Substituted anilines, structurally related to **2-(4-methyl-1-piperazinyl)aniline**, serve as key starting materials in the synthesis of potent acaricides. The following sections detail the synthesis and efficacy of phenylpiperazine derivatives developed from a substituted 4-methylaniline, which demonstrates a relevant application pathway.

## Synthesis of Phenylpiperazine Acaricides

A series of phenylpiperazine derivatives with notable acaricidal activity has been synthesized. The general synthetic route involves a multi-step process starting from a substituted 2-fluoro-4-

methylaniline. This process, detailed below, can be adapted for analogous anilines.

Experimental Protocol: Synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine[1][2][3][4]

This protocol describes the synthesis of a highly active phenylpiperazine acaricide.

Materials:

- 2-Fluoro-4-methylaniline
- Acetyl chloride
- Chlorosulfonic acid
- Red phosphorus
- Iodine (catalyst)
- 2,2,2-Trifluoroethyl iodide
- Bis(2-chloroethyl)amine hydrochloride
- Diethylene glycol monomethyl ether
- Trifluoromethanesulfonic anhydride
- Triethylamine
- Dichloromethane
- N,N-Dimethylformamide (DMF)
- Potassium carbonate

Procedure:

- Acetylation of 2-Fluoro-4-methylaniline: React 2-fluoro-4-methylaniline with acetyl chloride to protect the amino group.

- **Sulfonylation:** Treat the N-acetylated aniline with chlorosulfonic acid to introduce a sulfonyl chloride group regioselectively.
- **Reduction of Sulfonyl Chloride:** Reduce the sulfonyl chloride to a thiol using red phosphorus and a catalytic amount of iodine.
- **Alkylation:** React the resulting aminobenzenethiol with 2,2,2-trifluoroethyl iodide in the presence of potassium carbonate in DMF to yield 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline.
- **Cyclization to form Piperazine Ring:** React the substituted aniline with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at an elevated temperature to form the piperazine ring, yielding 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.
- **Trifluoromethanesulfonation:** React the phenylpiperazine intermediate with trifluoromethanesulfonic anhydride in the presence of triethylamine to afford the final product, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine.

### Synthesis Workflow Diagram



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Caption: Synthetic pathway for a phenylpiperazine acaricide.

## Acaricidal Efficacy Data

The synthesized phenylpiperazine derivatives were evaluated for their acaricidal activity against various mite species. The following table summarizes the efficacy data for selected compounds.

Compound ID	Target Mite Species	LC50 (mg/L)
5-1	Tetranychus urticae (two-spotted spider mite)	0.9
5-1	Tetranychus kanzawai (Kanzawa spider mite)	1.2
5-1	Panonychus citri (citrus red mite)	2.5
5-6	Tetranychus urticae	1.8
5-14	Tetranychus urticae	3.1

Note: Compound 5-1 is 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine. Data sourced from Suzuki et al. (2021).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Agrochemical Formulation Protocols

Once a potent active ingredient derived from a **2-(4-methyl-1-piperazinyl)aniline** analogue is synthesized, it must be formulated into a stable and effective product for agricultural use. Common formulations include Wettable Powders (WP) and Emulsifiable Concentrates (EC).

### Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.

Experimental Protocol: General Preparation of a Wettable Powder (WP) Formulation

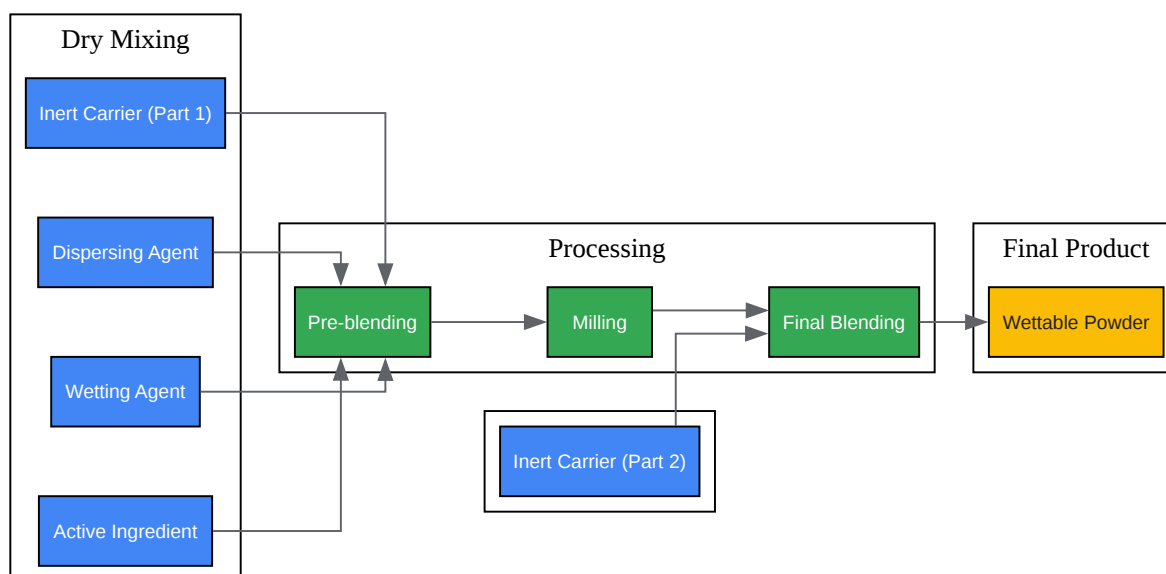
Materials:

- Active Ingredient (e.g., a phenylpiperazine acaricide)
- Wetting agent (e.g., sodium lauryl sulfate)
- Dispersing agent (e.g., sodium lignosulfonate)
- Inert carrier/filler (e.g., kaolin clay, silica)

#### Procedure:

- Pre-blending: Thoroughly mix the active ingredient, wetting agent, dispersing agent, and a portion of the inert carrier in a suitable blender.
- Milling: Pass the pre-blended mixture through a mill (e.g., an air mill or hammer mill) to achieve a fine particle size. The particle size is critical for good suspension in water.
- Final Blending: Add the remaining inert carrier to the milled concentrate and blend until a homogeneous powder is obtained.
- Packaging: Package the final wettable powder in moisture-proof containers.

#### WP Formulation Workflow Diagram



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Caption: General workflow for Wettable Powder (WP) formulation.

## Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier. They form an emulsion when mixed with water.

### Experimental Protocol: General Preparation of an Emulsifiable Concentrate (EC) Formulation

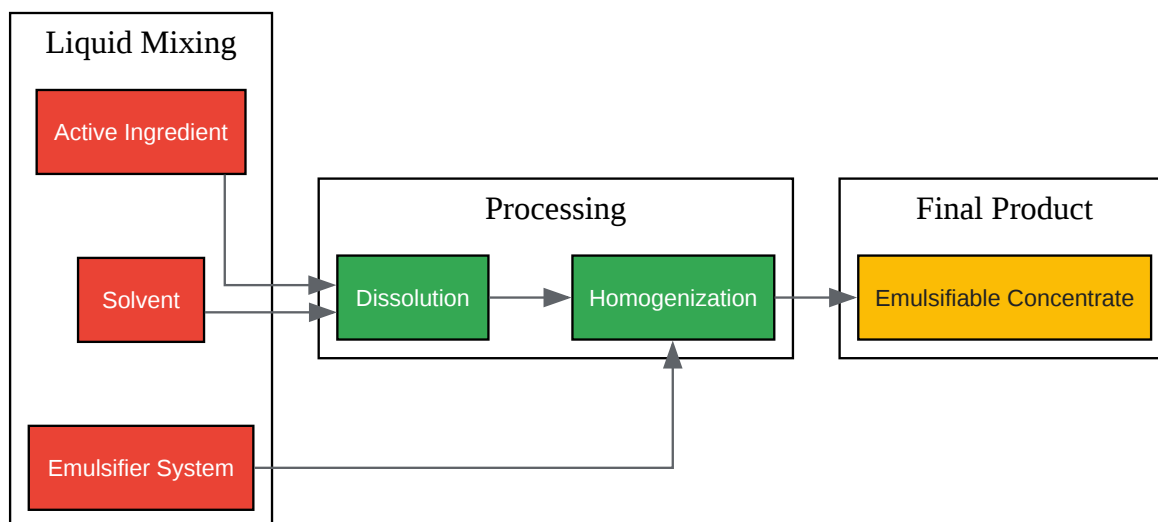
#### Materials:

- Active Ingredient (must be soluble in the chosen solvent)
- Solvent (e.g., aromatic hydrocarbons, vegetable oil esters)
- Emulsifier system (a blend of non-ionic and/or anionic surfactants)

#### Procedure:

- **Dissolution:** Dissolve the active ingredient completely in the chosen solvent. Gentle heating may be required, but the stability of the active ingredient at elevated temperatures must be confirmed.
- **Addition of Emulsifier:** Add the emulsifier system to the solvent-active ingredient mixture.
- **Homogenization:** Stir the mixture thoroughly until a clear, homogeneous solution is obtained.
- **Quality Control:** Test the formulation for emulsion stability by diluting it in water of standard hardness. The emulsion should form spontaneously and remain stable with minimal agitation.
- **Packaging:** Package the final EC formulation in appropriate solvent-resistant containers.

#### EC Formulation Workflow Diagram



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Caption: General workflow for Emulsifiable Concentrate (EC) formulation.

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## References

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